molecular formula C9H12O2 B14603207 2-Ethenylhepta-4,6-dienoic acid CAS No. 61097-40-3

2-Ethenylhepta-4,6-dienoic acid

Cat. No.: B14603207
CAS No.: 61097-40-3
M. Wt: 152.19 g/mol
InChI Key: IBJQLTDPEXCBLI-UHFFFAOYSA-N
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Description

2-Ethenylhepta-4,6-dienoic acid is a chemical compound characterized by its unique structure, which includes a conjugated diene system and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenylhepta-4,6-dienoic acid can be achieved through several methods. One common approach involves the use of dienedioic acid as a building block via directed Heck-decarboxylate coupling

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using commercially available reagents. The process may include steps such as catalytic hydrogenation, oxidation, and esterification, followed by purification techniques like distillation and crystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Ethenylhepta-4,6-dienoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diols.

    Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed:

    Oxidation: Epoxides, diols

    Reduction: Saturated derivatives

    Substitution: Halogenated compounds

Scientific Research Applications

2-Ethenylhepta-4,6-dienoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Ethenylhepta-4,6-dienoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of reactive intermediates that participate in further chemical transformations . The compound’s conjugated diene system allows it to undergo cycloaddition reactions, forming cyclic structures that are important in various biological and chemical processes.

Comparison with Similar Compounds

2-Ethenylhepta-4,6-dienoic acid can be compared with other similar compounds, such as:

Uniqueness: The uniqueness of this compound lies in its combination of a conjugated diene system and a carboxylic acid functional group, which imparts distinct chemical reactivity and potential for diverse applications.

Properties

CAS No.

61097-40-3

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

2-ethenylhepta-4,6-dienoic acid

InChI

InChI=1S/C9H12O2/c1-3-5-6-7-8(4-2)9(10)11/h3-6,8H,1-2,7H2,(H,10,11)

InChI Key

IBJQLTDPEXCBLI-UHFFFAOYSA-N

Canonical SMILES

C=CC=CCC(C=C)C(=O)O

Origin of Product

United States

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